molecular formula C11H11IN2O2 B12341023 Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 847446-56-4

Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B12341023
CAS No.: 847446-56-4
M. Wt: 330.12 g/mol
InChI Key: QTDPQSYTVSIMFN-UHFFFAOYSA-N
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Description

Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Chemical Reactions Analysis

Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-6-14-5-7(2)4-8(12)10(14)13-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDPQSYTVSIMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195651
Record name Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847446-56-4
Record name Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847446-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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